molecular formula C12H13NO3 B13850555 methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate

methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B13850555
M. Wt: 219.24 g/mol
InChI Key: QTGBZVLTOFZYLG-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a methyl ester group attached to the indole ring, which is known for its aromatic properties and biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring . The specific conditions for this synthesis include the use of methanesulfonic acid as a catalyst and methanol as the solvent, resulting in good yields .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds .

Scientific Research Applications

Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl ester group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-7-9(6-12(15)16-2)10-5-8(14)3-4-11(10)13-7/h3-5,13-14H,6H2,1-2H3

InChI Key

QTGBZVLTOFZYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)OC

Origin of Product

United States

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